2-氨基-N-间甲苯乙酰胺盐酸盐

描述

2-amino-N-mesitylacetamide hydrochloride is a biochemical compound with the molecular formula C11H16N2O•HCl and a molecular weight of 228.718 . It is used for proteomics research .

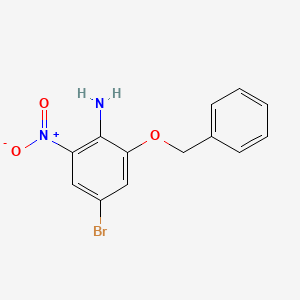

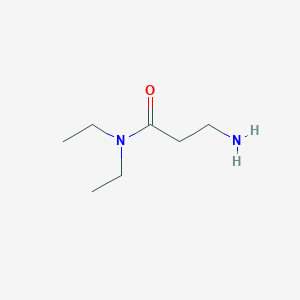

Molecular Structure Analysis

The molecular structure of 2-amino-N-mesitylacetamide hydrochloride is represented by the formula C11H16N2O•HCl . The InChI code for this compound is 1S/C11H16N2O.ClH/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12;/h4-5H,6,12H2,1-3H3,(H,13,14);1H .Physical And Chemical Properties Analysis

2-amino-N-mesitylacetamide hydrochloride is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol . The pH of the solvent and the R-group of the amino acids play an important role in its solubility .科学研究应用

高级药物递送系统

- 用于生物医学应用的多(氨基酸)聚合物:基于天然氨基酸(如 L-赖氨酸和 L-谷氨酸)的聚合物因其生物相容性和生物降解性而受到研究,使其适用于药物递送系统、基因治疗和抗病毒应用。对聚阳离子聚(L-赖氨酸)和聚(L-谷氨酸)的研究集中在它们作为非病毒基因递送载体和可吸入药物的药物递送系统的潜力,突出了氨基酸基化合物在现代医学中的重要性 (Thompson & Scholz, 2021)。

分析化学和色谱

- 亲水相互作用色谱 (HILIC):HILIC 是分离极性、弱酸性或碱性样品的另一种反相液相色谱。该技术与氨基酸、药物和代谢物的分析相关,提供了诸如“2-氨基-N-间甲苯乙酰胺盐酸盐”等含氮化合物的色谱应用见解 (Jandera, 2011)。

环境应用

- 用于降解的高级氧化工艺:高级氧化工艺 (AOP) 在使对常规降解有抵抗力的含氮化合物矿化方面很有效。该综述重点关注胺、染料和农药的降解,突出了 AOP 在处理被含氮危险化合物污染的水中的潜在环境应用 (Bhat & Gogate, 2021)。

安全和危害

When handling 2-amino-N-mesitylacetamide hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

作用机制

Target of Action

Similar compounds have been shown to interact withN-methyl-D-aspartate (NMDA) receptors and histone deacetylase (HDAC) . These targets play crucial roles in neuronal excitability and gene expression, respectively .

Mode of Action

For instance, memantine, an NMDA receptor antagonist, blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability . Similarly, HDAC inhibitors prevent the removal of acetyl groups from histones, thereby influencing gene expression .

Biochemical Pathways

Based on its potential targets, it may influence pathways related toneuronal signaling (through NMDA receptors) and gene expression (through HDAC inhibition) .

Result of Action

Based on its potential targets, it may modulate neuronal excitability and gene expression .

属性

IUPAC Name |

2-amino-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12;/h4-5H,6,12H2,1-3H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAZOFONKQSJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

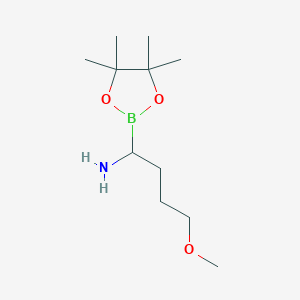

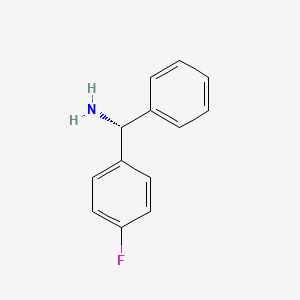

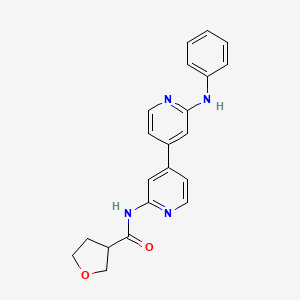

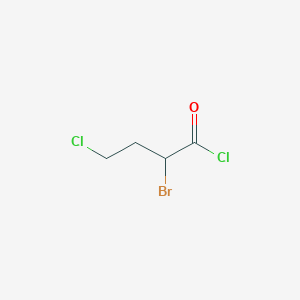

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3280294.png)

![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)

![{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol](/img/structure/B3280332.png)